2,3-Dimethyl-4-nitrobenzonitrile
Overview
Description
2,3-Dimethyl-4-nitrobenzonitrile is an aromatic organic compound with the molecular formula C9H8N2O2. It is characterized by the presence of two methyl groups, a nitro group, and a nitrile group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-4-nitrobenzonitrile can be synthesized through the nitration of 2,3-dimethylbenzonitrile. The nitration process typically involves the use of nitric acid and acetic anhydride as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-nitrobenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nitration: Nitric acid and acetic anhydride are commonly used for nitration reactions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is used for the reduction of the nitro group.
Nucleophilic Substitution: Sodium cyanide or other nucleophiles can be used for substitution reactions involving the nitrile group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzonitriles: Electrophilic and nucleophilic substitution reactions produce various substituted benzonitriles.
Scientific Research Applications
2,3-Dimethyl-4-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethyl-4-nitrobenzonitrile involves its interaction with various molecular targets:
Electrophilic Substitution: The nitro group activates the benzene ring towards electrophilic substitution reactions by withdrawing electron density from the ring.
Reduction: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.
Nucleophilic Substitution: The nitrile group can act as an electrophile, allowing nucleophiles to attack and form new bonds.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbenzonitrile: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.
4-Nitrobenzonitrile: Lacks the methyl groups, affecting its reactivity and physical properties.
2,5-Dimethyl-4-nitrobenzonitrile: Similar structure but with different positions of the methyl groups, leading to variations in reactivity and applications.
Uniqueness
2,3-Dimethyl-4-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it valuable for targeted chemical synthesis and research applications .
Properties
IUPAC Name |
2,3-dimethyl-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-7(2)9(11(12)13)4-3-8(6)5-10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGNNMMSNHKPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629070 | |
Record name | 2,3-Dimethyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52962-97-7 | |
Record name | 2,3-Dimethyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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